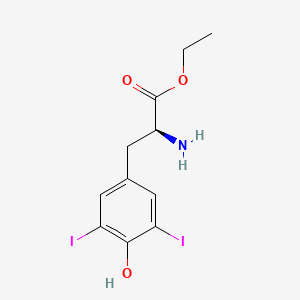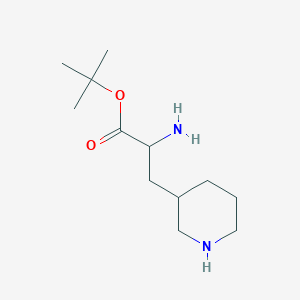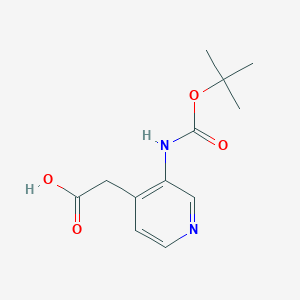
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium center coordinated with 1,10-phenanthroline and pyridine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The dehydration of glycerol produces acrolein, which condenses with the amine followed by cyclization .
Industrial Production Methods
Industrial production of 1,10-phenanthroline typically involves large-scale Skraup reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of ruthenium complexes, while reduction can produce lower oxidation states.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential interactions with DNA and proteins, which can be useful in studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological molecules.
Industry: Utilized in catalysis and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride exerts its effects involves coordination with metal ions and interaction with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These complexes can then interact with molecular targets such as DNA, proteins, and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another ligand used in coordination chemistry, similar to 1,10-phenanthroline but with different binding properties.
Phenanthrene: A hydrocarbon similar in structure to 1,10-phenanthroline but lacking the nitrogen atoms.
Uniqueness
1,10-Phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride is unique due to its ability to form strong complexes with metal ions and its versatile applications in various scientific fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C34H24ClN6Ru+ |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
1,10-phenanthroline-1,10-diide;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/2C12H8N2.C10H8N2.ClH.Ru/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h2*1-8H;1-8H;1H;/q3*-2;;+8/p-1 |
Clave InChI |
VYSGYVVRZVQCND-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Cl-].[Ru+8] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Boc-4-([2-(2-bromophenyl)ethylamino]methyl)piperidine](/img/structure/B12447821.png)
![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)
![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)






![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12447897.png)
![(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12447909.png)
